molecular formula C21H19NO3S B2395793 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(propan-2-yl)-4H-chromen-4-one CAS No. 384363-69-3

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(propan-2-yl)-4H-chromen-4-one

Cat. No. B2395793
CAS RN: 384363-69-3
M. Wt: 365.45
InChI Key: XRAUJZYUIALXSM-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(propan-2-yl)-4H-chromen-4-one is a synthetic compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound is also known as K252a and is a natural product derivative that was first isolated from the culture broth of Nocardiopsis sp. in the 1980s. Since then, it has been synthesized in the laboratory and extensively studied for its biological activities.

Scientific Research Applications

Fluorescent Brighteners

Research has shown that derivatives of 3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(propan-2-yl)-4H-chromen-4-one can function as fluorescent brighteners. Novel synthesis methods have been developed to prepare fluorescent 2-(1,3-benzoxazol/benzothiazol-2-yl)-3H-benzo[f]chromen-3-one derivatives, which exhibited moderate to low emission intensities when studied for their fluorescence properties (Harishkumar, Mahadevan, & Masagalli, 2012).

Antimicrobial Applications

Compounds with this structure have shown significant antimicrobial properties. Research has indicated that synthesized derivatives of 3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(propan-2-yl)-4H-chromen-4-one, particularly those incorporating a thiazole moiety, exhibit high levels of antibacterial activity. This has been evidenced by their bacteriostatic and bactericidal activity against bacterial strains like Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).

Antioxidant Activity

Derivatives of this compound have also been noted for their antioxidant activity. Studies have shown that certain derivatives can exhibit high antioxidant activities, with scavenging activity reaching significant percentages compared to standards like vitamin C (Abd-Almonuim, Mohammed, & Al-khalifa, 2020).

Antitumor Activity

Furthermore, these compounds have been evaluated for their potential in cancer treatment. Studies have demonstrated that certain derivatives exhibit significant anticancer activities against various cancer cell lines, comparable to standard drugs like doxorubicin (El-Helw, Derbala, El-Shahawi, Salem, & Ali, 2019).

properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-propan-2-ylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S/c1-4-12-9-13-16(10-15(12)23)25-20(11(2)3)18(19(13)24)21-22-14-7-5-6-8-17(14)26-21/h5-11,23H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRAUJZYUIALXSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC(=C(C2=O)C3=NC4=CC=CC=C4S3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-2-(propan-2-yl)-4H-chromen-4-one

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